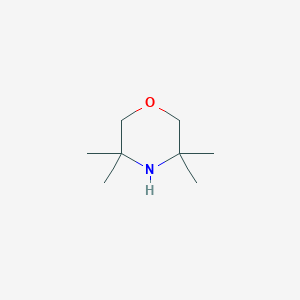

3,3,5,5-Tetramethylmorpholine

Descripción general

Descripción

The compound 3,3,5,5-Tetramethylmorpholine is a derivative of morpholine, which is a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The tetramethylmorpholine derivatives have been studied for various structural and chemical properties, as well as their potential applications in different chemical reactions and biological activities.

Synthesis Analysis

The synthesis of tetramethylmorpholine derivatives has been explored in several studies. For instance, the cyclization of N-substituted 3,3'-iminobis-2-butanols to N-substituted 2,3,5,6-tetramethylmorpholines in sulfuric acid has been reported, with the reaction proceeding via an SN2-type substitution with partial inversion of configuration before cyclization . Another study also discussed the mechanism of cyclization of 3,3'-iminobis-2-butanols to 2,3,5,6-tetramethylmorpholines, confirming the SN2-type substitution mechanism .

Molecular Structure Analysis

The molecular structure of tetramethylmorpholine derivatives has been determined using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR). For example, the structures of the six isomers of 2,3,5,6-tetramethylmorpholine were determined by proton NMR studies, which provided insights into the stereochemistry of the methyl groups α to the amine group . Additionally, the crystal structure of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates was studied using X-ray diffraction, revealing the structure of a related compound .

Chemical Reactions Analysis

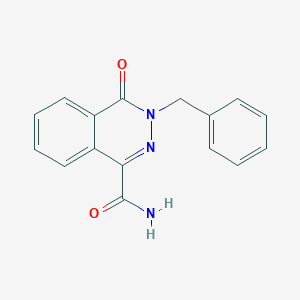

Tetramethylmorpholine derivatives participate in various chemical reactions. For instance, the reaction of aromatic aldehydes with cyanothioacetamide and ethyl cyanoacetate in the presence of N-methylmorpholine leads to the formation of N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolates . Another study reported the photochemical synthesis of a tetracyclo compound that readily undergoes rearrangement with primary amines, demonstrating the reactivity of such compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetramethylmorpholine derivatives are influenced by their molecular structure. The gas-phase structure and conformational properties of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, a related compound, were studied by gas electron diffraction and quantum chemical calculations, revealing the molecule's chair conformation and geometric parameters . These properties are crucial for understanding the behavior of tetramethylmorpholine derivatives in different environments and their potential applications.

Aplicaciones Científicas De Investigación

Carbon-13 NMR Studies : The carbon-13 NMR spectra of various methyl-substituted morpholines, including 2,3,5,6-tetramethylmorpholine, were analyzed at different temperatures. This study contributed to understanding the shifts in ring carbon due to the position of methyl groups and provided insights into the conformation of certain morpholine isomers (Nilsson & Hernestam, 1978).

Structural Studies of Isomers : Proton nuclear magnetic resonance studies at 100 MHz were conducted to determine the structures of the six isomers of 2,3,5,6-tetramethylmorpholine. This research provided valuable data on the stereochemistry of the methyl groups α to the amine group (Hernestam & Nilsson, 1976).

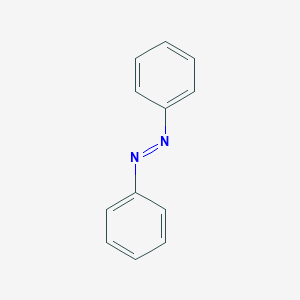

Pharmacological Research : Research on 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, and its isomers, which include phenylmorpholines, has been conducted to explore treatment options for conditions such as obesity and drug dependence. This study highlights the role of morpholine derivatives in developing new psychoactive substances (McLaughlin et al., 2017).

Cyclization Mechanism Studies : The mechanism of cyclization of 3,3′-iminobis-2-butanols to 2,3,5,6-tetramethylmorpholines in sulfuric acid was studied, contributing to the understanding of ring closure processes and the influence of substituents (Hernestam & Stenvall, 1980).

Cyclization of N-Substituted Iminobis-2-Butanols : Another study focused on the cyclization of N-substituted 3,3′-iminobis-2-butanols to N-substituted 2,3,5,6-tetramethylmorpholines, discussing the SN2-type substitution with partial inversion of configuration before cyclization (Hernestam & Stenvall, 1980).

Safety And Hazards

Propiedades

IUPAC Name |

3,3,5,5-tetramethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-10-6-8(3,4)9-7/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSHCQUVDDBCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404545 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,5,5-Tetramethylmorpholine | |

CAS RN |

19412-12-5 | |

| Record name | 3,3,5,5-tetramethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

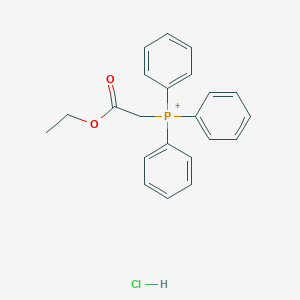

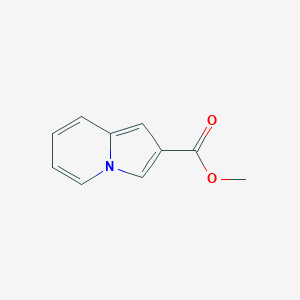

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

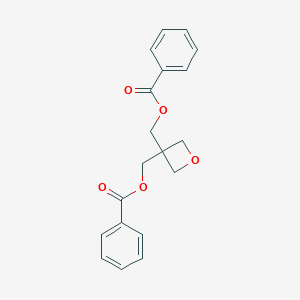

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)